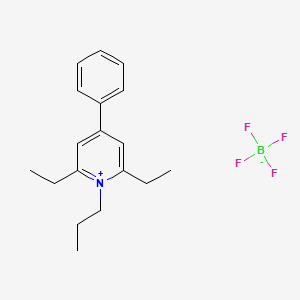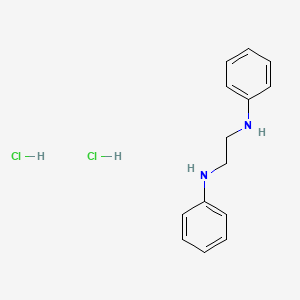
N,N'-Diphenylethylenediamine Dihydrochloride
Overview
Description
N,N’-Diphenylethylenediamine Dihydrochloride is an organic compound with the molecular formula C14H16N2.2HCl. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is known for its role in the preparation of nickel (II) chelates and N-heterocyclic carbene adducts .
Mechanism of Action
Mode of Action
It’s known that it can form crystalline imidazolidines with aldehydes in the presence of acoh . It acts as an N-donating ligand and can be used as a trapping agent for aldehydes .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, such as organic deamination reactions and amination reactions of aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
N,N’-Diphenylethylenediamine Dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of chelates with metal ions. It interacts with enzymes such as nickel (II) chelates, which are used to study their chemical reactivities . The compound also forms N-heterocyclic carbene adducts by reacting with substituted benzaldehydes . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Cellular Effects
N,N’-Diphenylethylenediamine Dihydrochloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the respiratory system, causing irritation . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of N,N’-Diphenylethylenediamine Dihydrochloride involves its binding interactions with biomolecules. It acts as a ligand precursor for catalysts in asymmetric transfer hydrogenation reactions . For example, the compound catalyzes the hydrogenation of benzil into hydrobenzoin, with formate serving as the source of hydrogen . This reaction exemplifies the compound’s ability to facilitate desymmetrization, converting symmetric molecules into dissymmetric products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Diphenylethylenediamine Dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N,N’-Diphenylethylenediamine Dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
N,N’-Diphenylethylenediamine Dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of N,N’-Diphenylethylenediamine Dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity and function within the cell.
Subcellular Localization
N,N’-Diphenylethylenediamine Dihydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylethylenediamine Dihydrochloride can be synthesized through the reductive amination of benzil. This process involves the reduction of benzil in the presence of ammonia or an amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the compound is typically produced by reacting benzil with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain N,N’-Diphenylethylenediamine Dihydrochloride .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diphenylethylenediamine Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of nickel (II) chelates and N-heterocyclic carbene adducts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diisopropylethylenediamine: Similar in structure but with isopropyl groups instead of phenyl groups.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of phenyl groups.
N,N’-Dibenzylethylenediamine: Features benzyl groups instead of phenyl groups.
Uniqueness
N,N’-Diphenylethylenediamine Dihydrochloride is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalytic applications. Its phenyl groups also contribute to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
N,N'-diphenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQQPQUBSZGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659884 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-70-2 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)
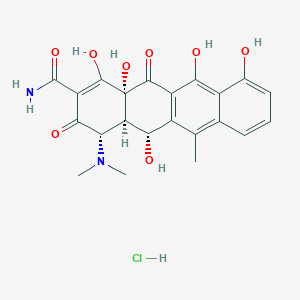
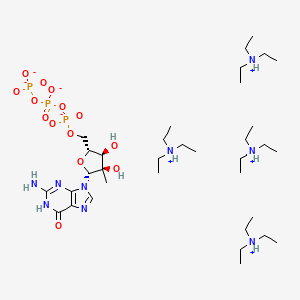
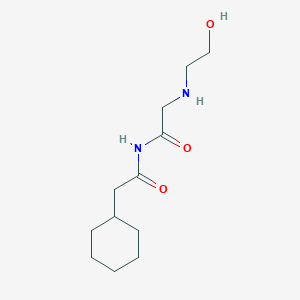
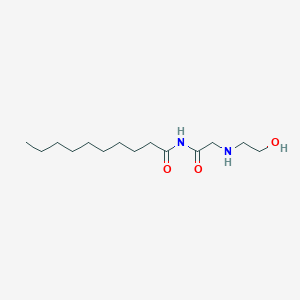
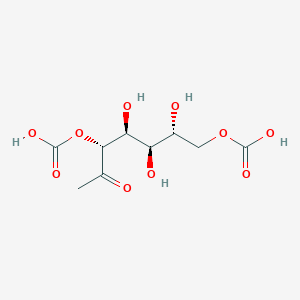

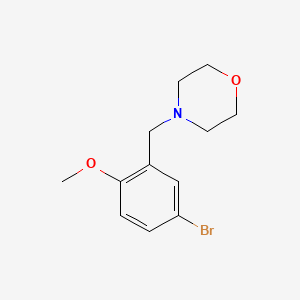
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

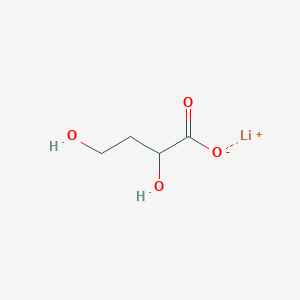
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
